molecular formula C23H24O5 B11158499 ethyl 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11158499
M. Wt: 380.4 g/mol
InChI Key: RALOHTNHZHLEGQ-UHFFFAOYSA-N
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Description

Ethyl 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methyl-7-hydroxy-2H-chromen-2-one with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one, which is then esterified with ethyl 3-bromopropanoate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Ethyl 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 3-[4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C23H24O5/c1-4-26-22(24)11-10-20-16(3)19-9-8-18(13-21(19)28-23(20)25)27-14-17-7-5-6-15(2)12-17/h5-9,12-13H,4,10-11,14H2,1-3H3

InChI Key

RALOHTNHZHLEGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC(=C3)C)OC1=O)C

Origin of Product

United States

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